Product packaging for Bicyclo[2.2.0]hexan-2-ylmethanamine(Cat. No.:)

Bicyclo[2.2.0]hexan-2-ylmethanamine

Cat. No.: B13529969
M. Wt: 111.18 g/mol
InChI Key: GKALFHIRGUXFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.0]hexan-2-ylmethanamine (CID 146050306) is a chemical compound with the molecular formula C7H13N . This amine-functionalized derivative is based on the bicyclo[2.2.0]hexane scaffold, a structure known for its significant ring strain and unique reactivity . While research on this specific amine is emerging, studies on closely related bicyclo[2.2.0]hexene derivatives showcase the potential of this compound class in advanced synthetic and materials chemistry. Bicyclo[2.2.0]hexane derivatives have recently gained attention as versatile proaromatic platforms. Their high-energy, strained nature can be leveraged to drive group transfer reactions, where they act as radical donors upon oxidative activation . For instance, such derivatives have been successfully used in alkyl transfer reactions to functionalize diazo compounds and electron-deficient alkenes, demonstrating their utility in constructing complex molecular architectures . The rigid bicyclic core also provides desired crystallinity, which can be beneficial for material science applications and structural analysis . The primary value of this compound for researchers lies in its potential as a building block for the development of new reagents and functional materials, as well as a strained amine substrate for probing novel reaction mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13529969 Bicyclo[2.2.0]hexan-2-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-bicyclo[2.2.0]hexanylmethanamine

InChI

InChI=1S/C7H13N/c8-4-6-3-5-1-2-7(5)6/h5-7H,1-4,8H2

InChI Key

GKALFHIRGUXFCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC2CN

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for Bicyclo 2.2.0 Hexan 2 Ylmethanamine

Retrosynthetic Disconnections and Forward Synthesis Planning for the Bicyclo[2.2.0]hexane Skeleton

Retrosynthetic analysis of the bicyclo[2.2.0]hexane skeleton reveals several viable disconnection points. A primary strategy involves the cleavage of the C1-C4 and C2-C3 bonds, suggesting a [2+2] cycloaddition as a key forward synthetic step. This approach often starts from a cyclobutene (B1205218) precursor, which can undergo photodimerization to form the bicyclo[2.2.0]hexane core. ontosight.ai Another disconnection across the C1-C2 and C4-C5 bonds points towards an intramolecular cyclization of a 1,5-hexadiene (B165246) derivative.

Forward synthesis planning often commences with commercially available starting materials. For instance, a multi-step synthesis can be designed starting from hexachlorocyclopentadiene. researchgate.net A modular and operationally simple approach has been developed for the synthesis of bicyclo[2.2.0]hexene derivatives, which can serve as precursors. nih.gov This method involves the Diels-Alder reaction of an in situ generated cyclobutadiene (B73232) with an appropriate dienophile, followed by functional group manipulation. nih.gov For example, (bicyclo[2.2.0]hex-1-yl)methanal was successfully prepared via a multistep synthesis where the final key step was a Swern oxidation of the corresponding alcohol. researchgate.net

Stereoselective and Regioselective Construction of the Bicyclo[2.2.0]hexane Core

The construction of the bicyclo[2.2.0]hexane core with specific stereochemistry and regiochemistry is a critical aspect of the synthesis. Various advanced techniques have been developed to achieve this control.

Photochemical and Thermal Cycloaddition Routes to the Bicyclo[2.2.0]hexane System

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of the bicyclo[2.2.0]hexane skeleton. acs.org Irradiation of 1,2-dihydropyridines can yield N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes. clockss.org Intramolecular photocycloadditions of dioxenone-alkene systems have also been shown to produce bicyclo[2.2.0]hexane derivatives, sometimes with a reversal of the expected regioselectivity. researchgate.netnih.gov These reactions can provide access to novel and complex bicyclic structures. rsc.orgacs.org

Thermal cycloadditions also play a role in the formation of this ring system. Appropriately substituted allenynes can undergo thermal [2+2] cycloaddition reactions to provide bicyclic compounds. nih.gov The thermolysis of certain 1,4-bridged bicyclo[2.2.0]hexanes has also been studied, providing insights into the stability and reactivity of this strained system. researchgate.net

Transition-Metal Catalyzed Approaches for Ring Formation and Functionalization

Transition-metal catalysis offers a versatile and efficient means to construct and functionalize the bicyclo[2.2.0]hexane core. Nickel(0)-catalyzed cycloadditions of norbornadiene and methylenecyclopropane (B1220202) have been reported to form related bicyclic systems. acs.org Palladium-catalyzed cross-coupling reactions are also valuable for introducing functional groups onto the bicyclo[2.2.0]hexane skeleton. For example, reductive Heck coupling can be used to introduce aryl groups onto a 2-azabicyclo[2.2.0]hex-5-ene scaffold. unipv.it

Advanced Hydroboration and Amination Techniques for Stereochemical Control

To install the methanamine group with the desired stereochemistry, advanced hydroboration and amination techniques are employed. Oxidative hydroboration of a double bond within the 2-azabicyclo[2.2.0]hex-5-ene system can introduce a hydroxyl group with specific stereocontrol. clockss.org This hydroxyl group can then be converted to the desired amine functionality.

Introduction of the Methanamine Functionality: Direct and Indirect Amination Methods

The introduction of the methanamine functionality at the C2 position can be achieved through both direct and indirect methods.

Indirect Methods: A common indirect route involves the reduction of a nitrile or an amide precursor. For instance, a carboxylic ester on the bicyclo[2.2.0]hexene core can be converted to an amide, which is then reduced to the corresponding amine. nih.gov Another approach involves the conversion of an alcohol, such as (bicyclo[2.2.0]hex-1-yl)methanol, to a leaving group, followed by nucleophilic substitution with an amine equivalent. researchgate.net

Direct Methods: While less common for this specific target, direct amination methods could potentially be employed. These might include hydroamination reactions or other C-H amination strategies, although the strained nature of the bicyclo[2.2.0]hexane system could present challenges for these transformations.

Optimization of Synthetic Pathways: Efficiency, Scalability, and Green Chemistry Principles

Efficiency and Scalability: Efforts to improve efficiency often focus on reducing the number of synthetic steps, optimizing reaction conditions to maximize yields, and developing purification methods that are amenable to large-scale operations. For example, the synthesis of bicyclo[2.2.0]hexene carboxylic esters has been achieved on a multigram scale. nih.gov

Green Chemistry Principles: The application of green chemistry principles aims to minimize the environmental impact of the synthesis. chemistryjournals.netmdpi.com This includes the use of less hazardous reagents and solvents, improving atom economy, and designing energy-efficient processes. chemistryjournals.netsemanticscholar.org For instance, avoiding the use of protecting groups, where possible, can reduce the number of steps and the amount of waste generated. semanticscholar.org The development of catalytic processes, including biocatalysis and photocatalysis, is a key aspect of green chemistry that can lead to more sustainable synthetic routes. semanticscholar.org

Total Synthesis Strategies Utilizing Bicyclo[2.2.0]hexan-2-ylmethanamine as a Key Intermediate

A comprehensive review of the scientific literature indicates that this compound has not yet been documented as a key intermediate in the total synthesis of natural products or complex target molecules. The inherent ring strain and potential for rearrangement of the bicyclo[2.2.0]hexane core may limit its application in multi-step synthetic sequences where robust chemical stability is paramount.

However, the unique three-dimensional architecture of this aminomethyl-substituted bicyclic system suggests its potential as a novel building block for creating sp³-rich molecular scaffolds. Such structures are of increasing interest in medicinal chemistry for their ability to explore new regions of chemical space. Future research may yet uncover total synthesis campaigns where the specific stereochemical and conformational properties of this compound are leveraged to achieve a desired molecular topology.

While direct applications are yet to be reported, the synthesis of related bicyclic systems has been integral to the successful total synthesis of various complex molecules. For instance, other bicyclic frameworks, such as the bicyclo[2.2.2]octane system, have been pivotal in the synthesis of natural products like brevianamide (B1173143) A. organic-chemistry.org Similarly, the bicyclo[4.3.1] skeleton was a key structural motif in the total synthesis of the CP-molecules (phomoidrides A and B). nih.gov These examples highlight the strategic importance of bicyclic intermediates in constructing intricate molecular architectures.

Hypothetical Synthetic Pathways to this compound

Given the absence of a documented synthesis for this compound, this section outlines plausible synthetic strategies based on well-established organic reactions. The primary challenge lies in the construction of the strained bicyclo[2.2.0]hexane skeleton, followed by the introduction of the aminomethyl group.

A logical precursor to the target amine is the corresponding carboxylic acid, Bicyclo[2.2.0]hexane-2-carboxylic acid, or its aldehyde or amide derivatives. The synthesis of a related isomer, (bicyclo[2.2.0]hex-1-yl)methanal, has been reported, involving a multi-step sequence culminating in a Swern oxidation of the corresponding alcohol. nih.govunipv.it A similar approach could potentially be adapted for the 2-substituted isomer.

Once a suitable carboxylic acid or derivative is obtained, several classical transformations can be envisioned to yield the desired primary amine.

Table 1: Potential Synthetic Transformations to this compound

Starting MaterialReactionIntermediateProductKey Considerations
Bicyclo[2.2.0]hexane-2-carboxylic acidCurtius Rearrangement nih.govwikipedia.orgallen.inBicyclo[2.2.0]hexan-2-yl isocyanateThis compoundThe rearrangement proceeds with retention of stereochemistry. The isocyanate can be hydrolyzed to the amine.
Bicyclo[2.2.0]hexane-2-carboxamideHofmann Rearrangement organic-chemistry.orgwikipedia.orgBicyclo[2.2.0]hexan-2-yl isocyanateThis compoundThis reaction also proceeds through an isocyanate intermediate with retention of configuration.
Bicyclo[2.2.0]hexane-2-carbaldehydeReductive Amination-This compoundDirect conversion using a nitrogen source (e.g., ammonia) and a reducing agent (e.g., sodium cyanoborohydride).
Bicyclo[2.2.0]hexane-2-carbonitrileReduction-This compoundCan be achieved with reducing agents like lithium aluminum hydride.

Detailed Methodological Considerations:

Curtius Rearrangement: This versatile reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from the corresponding carboxylic acid, to an isocyanate. nih.govwikipedia.orgallen.in The isocyanate can then be trapped with water to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org The key advantage of the Curtius rearrangement is that it generally proceeds with complete retention of the migrating group's stereochemistry, which would be crucial for maintaining the stereointegrity of the bicyclo[2.2.0]hexane core.

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (such as bromine) and a strong base to form an isocyanate, which is then hydrolyzed to the primary amine. organic-chemistry.orgwikipedia.org Similar to the Curtius rearrangement, the migration of the alkyl group occurs with retention of configuration. The choice between the Curtius and Hofmann rearrangements would likely depend on the availability and stability of the carboxylic acid versus the amide precursor.

Reductive Amination: This is a direct and often high-yielding method for converting aldehydes or ketones to amines. For the synthesis of this compound, the corresponding aldehyde, Bicyclo[2.2.0]hexane-2-carbaldehyde, would be reacted with ammonia (B1221849) to form an imine in situ, which is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity.

Reduction of a Nitrile: If Bicyclo[2.2.0]hexane-2-carbonitrile were accessible, its reduction would provide another direct route to the target amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

The successful synthesis of this compound via any of these routes would provide access to a novel and intriguing building block for further chemical exploration.

Sophisticated Spectroscopic and Stereochemical Characterization of Bicyclo 2.2.0 Hexan 2 Ylmethanamine

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the complete structural assignment and conformational analysis of Bicyclo[2.2.0]hexan-2-ylmethanamine. The complexity of the spin systems in this molecule, arising from the fixed spatial arrangement of protons and carbons in the rigid bicyclic framework, can be unraveled using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

A comprehensive analysis of the 1H and 13C NMR spectra is fundamental for the structural elucidation of this compound. cdnsciencepub.com Advanced 2D NMR techniques provide through-bond and through-space correlations, which are crucial for unambiguous assignments of all proton and carbon signals. arxiv.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals 1H-1H scalar couplings, allowing for the identification of protons on adjacent carbons. This is instrumental in tracing the connectivity within the bicyclic skeleton and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded 1H and 13C nuclei. arxiv.org This allows for the direct assignment of the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the aminomethyl group and the bicyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. researchgate.net For instance, NOE cross-peaks can help to establish the relative stereochemistry of the aminomethyl substituent with respect to the protons on the bicyclic frame.

The expected chemical shifts are influenced by the strained nature of the bicyclo[2.2.0]hexane system. chemrxiv.org The bridgehead protons and carbons are expected to show distinct chemical shifts compared to those in less strained systems.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Key 2D NMR Correlations
Bridgehead (C1, C4)2.5 - 3.040 - 50HMBC to multiple ring protons
Methine (C2)2.0 - 2.535 - 45COSY to adjacent CH2 protons, HSQC to C2
Methylene (B1212753) (CH2NH2)2.8 - 3.545 - 55COSY to C2-H, HMBC to C2 and C3
Ring Methylene (C3, C5, C6)1.5 - 2.225 - 35COSY to adjacent protons, HSQC to respective carbons
Amine (NH2)1.0 - 2.0 (broad)--

Note: These are predicted values and can vary based on solvent and other experimental conditions.

The bicyclo[2.2.0]hexane system is known for its conformational rigidity. sci-hub.secsbsju.edu However, dynamic processes such as nitrogen inversion at the primary amine can be studied using dynamic NMR spectroscopy. By acquiring spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals for protons and carbons near the chiral center and the amine group. From this data, the energy barrier for nitrogen inversion can be calculated. researchgate.netresearchgate.net This provides valuable insight into the stereochemical stability of the amine group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the exact mass of this compound, which in turn confirms its elemental composition. patentinspiration.com The fragmentation patterns observed in the mass spectrum provide valuable structural information.

For primary amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. whitman.edulibretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation of the bicyclic ring system itself can also provide diagnostic peaks. miamioh.edujove.com The strained nature of the bicyclo[2.2.0]hexane core may lead to unique fragmentation pathways, such as retro [2+2] cycloadditions. nih.govnih.gov

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

m/z ValueProposed FragmentFragmentation Pathway
125[M]+•Molecular Ion
124[M-H]+Loss of a hydrogen radical
96[C6H10N]+Loss of an ethyl radical from the ring
82[C5H8N]+Further fragmentation of the ring
79[C6H7]+Characteristic fragment of bicyclic systems nih.gov
41[C3H5]+Common fragment in cyclic systems nih.gov
30[CH2=NH2]+α-cleavage

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Strain Manifestations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe the effects of ring strain on vibrational frequencies. chemrxiv.org

FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine group, as well as C-H and C-N bonds. analyzetest.com The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm-1. The N-H bending vibration is expected around 1600 cm-1. The C-H stretching vibrations of the bicyclic ring will be observed just below 3000 cm-1.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. youtube.comyoutube.com The C-C stretching vibrations of the strained bicyclic skeleton are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are typically strong in Raman scattering.

The strained nature of the bicyclo[2.2.0]hexane core can cause shifts in the vibrational frequencies compared to less strained cyclic systems. For example, the C-H stretching frequencies may be shifted to higher wavenumbers.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm-1)Raman Frequency (cm-1)
N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)Weak
C-H Stretch (sp3)2850 - 3000Strong
N-H Bend (scissoring)1590 - 1650Moderate
C-N Stretch1000 - 1250Moderate
C-C Stretch (ring)800 - 1200Strong
N-H Wag650-900 (broad)-

X-ray Crystallography for Unambiguous Solid-State Structural Elucidation and Absolute Stereochemistry

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. nih.gov This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. nii.ac.jp

If a suitable single crystal of a salt of this compound (e.g., the hydrochloride salt) can be obtained, X-ray diffraction analysis would confirm the cis-fusion of the two four-membered rings in the bicyclo[2.2.0]hexane core. Furthermore, it would definitively establish the relative stereochemistry of the aminomethyl substituent with respect to the bicyclic framework. For a chiral sample, X-ray crystallography using anomalous dispersion can also be used to determine the absolute stereochemistry. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Stereochemical Assignment in Chiral Analogues

This compound is a chiral molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric purity and for assigning the absolute configuration of its enantiomers. vanderbilt.edusaschirality.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. e-bookshelf.de Chiral molecules exhibit characteristic CD spectra, and the sign and intensity of the Cotton effects can be related to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of an enantiomer can be assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations and can also be used for stereochemical assignments.

These techniques are particularly powerful when applied to derivatives of the amine, such as amides or ureas, which may have stronger chromophores and therefore more intense chiroptical signals. nih.gov

Reactivity, Reaction Mechanisms, and Transformation Chemistry of Bicyclo 2.2.0 Hexan 2 Ylmethanamine

Reactivity Profile of the Amine Functionality in the Bicyclic Context (e.g., Alkylation, Acylation, Amide Formation)

The primary amine group (-CH₂NH₂) of Bicyclo[2.2.0]hexan-2-ylmethanamine exhibits typical nucleophilic behavior, analogous to other primary alkylamines. It readily participates in fundamental reactions such as alkylation and acylation.

Alkylation: The nitrogen lone pair can attack alkyl halides in an Sₙ2 reaction to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. libretexts.org The reaction proceeds by direct displacement of the halide by the amine. However, this process can be prone to over-alkylation, where the initially formed secondary amine competes with the starting primary amine for the alkylating agent, leading to a mixture of products. libretexts.org To achieve mono-alkylation, a large excess of the initial amine is often required.

Acylation: Acylation with acid chlorides or acid anhydrides provides a more controlled route to derivatization. libretexts.org The amine rapidly reacts to form a stable amide. libretexts.orgyoutube.com This reaction is generally high-yielding and is not susceptible to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces its availability for further reaction. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride). youtube.com

While the electronic properties of the amine are standard, the steric bulk of the bicyclo[2.2.0]hexane cage may influence the kinetics of these reactions compared to less hindered primary amines.

Strain-Induced Ring-Opening Reactions of the Bicyclo[2.2.0]hexane Core

The bicyclo[2.2.0]hexane skeleton is characterized by significant ring strain, estimated to be around 52.5 kcal/mol. acs.org This high internal energy makes the molecule susceptible to reactions that relieve this strain, primarily through the cleavage of the central C1–C4 bond or other bonds within the fused cyclobutane (B1203170) rings.

Thermal Isomerization: Upon heating, bicyclo[2.2.0]hexane and its derivatives undergo a characteristic ring-opening reaction to form 1,5-hexadiene (B165246) derivatives. researchgate.netgovinfo.gov This transformation is a classic example of a thermal pericyclic reaction. Computational studies suggest the reaction proceeds through a boat-like diradical transition state to form a twist-boat diradical intermediate. nih.gov This intermediate can then cleave to form the diene product. The activation energy for the thermal isomerization of the parent bicyclo[2.2.0]hexane is approximately 36.0 kcal/mol. researchgate.net

Mechanochemical Activation: The application of mechanical force, for instance through polymer mechanochemistry, can selectively activate and cleave specific C-C bonds within the bicyclo[2.2.0]hexane framework. chemrxiv.org By changing the attachment points of polymer chains to a bicyclo[2.2.0]hexene mechanophore, different reaction pathways can be triggered, including retro-[2+2] cycloreversion and 4π-electrocyclic ring-opening. chemrxiv.orgchemrxiv.orgresearchgate.net This demonstrates that mechanical force can induce chemoselectivity that is not achievable under purely thermal conditions. chemrxiv.orgchemrxiv.org

Electrophilic Opening: The strained C-C bonds of the bicyclo[2.2.0]hexane core are susceptible to attack by electrophiles. For example, functionalized bicyclo[2.2.0]hexanes undergo ring-opening upon hydrolysis or bromination. rsc.org The reaction is facilitated by the formation of stabilized ionic intermediates or polar transition states. rsc.org

Radical-Mediated Opening: The bicyclo[2.2.0]hexane system can also be opened via radical pathways. Free radicals can abstract hydrogen atoms from the bridgehead or methylene (B1212753) positions, generating a bicyclo[2.2.0]hex-2-yl radical. rsc.orgrsc.org This radical intermediate can then rearrange through β-scission of the strained inter-ring bond to yield a more stable cyclohex-3-enyl radical. rsc.orgrsc.org The reactivity in these radical reactions is not solely governed by strain release; electronic delocalization in the transition state also plays a crucial role in lowering activation barriers. acs.orgnih.govchemrxiv.org

Rearrangement Reactions and Isomerization Pathways of this compound Derivatives

The high strain of the bicyclo[2.2.0]hexane core is a driving force for various rearrangements and isomerizations.

Thermal Rearrangement: The most prominent rearrangement is the thermal conversion of the bicyclo[2.2.0]hexane skeleton to a 1,5-hexadiene structure, as discussed previously. researchgate.net For a derivative like this compound, this would result in a substituted 1,5-hexadiene.

Skeletal Inversion: In addition to cleavage, the bicyclo[2.2.0]hexane system can undergo skeletal inversion. Computational studies on deuterated analogs have shown that ring inversion can occur faster than cleavage, proceeding through a common twist-boat diradical intermediate. nih.gov

Mechanochemically Induced Rearrangements: As noted, mechanical forces can induce unique rearrangements not seen in thermal reactions. For the related bicyclo[2.2.0]hexene system, a 1,3-allylic migration was observed under mechanochemical activation, a pathway distinct from the thermal ring-opening. chemrxiv.orgresearchgate.net

These rearrangements highlight the chemical malleability of the strained bicyclic core, which can be directed down different pathways depending on the energy input.

Selective Functionalization and Derivatization at Various Positions of the Bicyclic Skeleton

Selective functionalization of the bicyclo[2.2.0]hexane skeleton itself, without inducing ring-opening, is challenging due to the high reactivity of the strained bonds. Most derivatizations focus on substituents already present, such as the aminomethyl group.

However, some strategies allow for functionalization of the core:

Radical Reactions: Homolytic substitution can occur at the bridgehead carbon atoms. For instance, reaction with bromine atoms can lead to the formation of bridgehead-brominated compounds via an S(_H)2 mechanism. rsc.org

Derivatization of Precursors: Functionalized bicyclo[2.2.0]hexanes are often prepared through cycloaddition reactions of precursor molecules. For example, bicyclo[2.2.0]hexene carboxylic esters can be synthesized via a Diels-Alder reaction between cyclobutadiene (B73232) and an appropriate dienophile, which can then be further functionalized. researchgate.net Similarly, aza-bicyclo[2.2.0]hexane derivatives can be accessed through the electrocyclic ring closure of dihydropyridines, offering a handle for further chemical modification. clockss.orgunipv.itnih.gov

Investigation of Reaction Kinetics and Thermodynamics: Activation Barriers and Intermediates

The kinetics and thermodynamics of reactions involving the bicyclo[2.2.0]hexane core are intrinsically linked to its high strain energy. The thermal isomerization to 1,5-hexadiene is a well-studied example.

Activation Barriers: The activation energy (Ea) for the thermal isomerization of the parent bicyclo[2.2.0]hexane is significantly lower than that of less strained systems. Substituents can modify this barrier. For example, the introduction of cyano groups at the bridgehead positions lowers the activation energy for isomerization, a phenomenon attributed to the radical-stabilizing effect of the cyano group on the diradical intermediate. researchgate.net Conversely, incorporating the C1-C4 bridge into a larger ring system can increase the activation energy by preventing the formation of the preferred chair-like diradical intermediate. researchgate.net

Intermediates: The key intermediate in the thermal rearrangement and inversion of bicyclo[2.2.0]hexane is a diradical species. researchgate.netnih.gov High-level computational studies have identified a twist-boat diradical as a common intermediate for both ring cleavage to 1,5-hexadiene and skeletal inversion to the endo-isomer. nih.gov The fate of this intermediate—whether it recloses or cleaves—is determined by the relative heights of the subsequent transition state barriers. nih.gov

The table below summarizes key kinetic and thermodynamic data for the thermal isomerization of bicyclo[2.2.0]hexane and a substituted derivative.

CompoundReactionActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Bicyclo[2.2.0]hexaneIsomerization to 1,5-hexadiene36.02.0 x 10¹³ researchgate.net
1,4-Dicyanobicyclo[2.2.0]hexaneIsomerization to 2,5-dicyano-1,5-hexadiene21.7 ± 1.4- researchgate.net
1-Chloro-4-carbomethoxybicyclo[2.2.0]hexaneIsomerization30.16 ± 0.12 (in nitrobenzene)4.47 x 10¹³ researchgate.net

Theoretical and Computational Chemistry Studies of Bicyclo 2.2.0 Hexan 2 Ylmethanamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the fundamental electronic properties of molecules. For Bicyclo[2.2.0]hexan-2-ylmethanamine, these calculations would provide a detailed picture of its electronic structure, stability, and the nature of its chemical bonds.

DFT methods, such as those employing the M06-2X or B3LYP functionals with basis sets like def2-TZVP or 6-311G(d,p), are well-suited for this type of analysis. nih.govnrel.gov Such studies on related bicyclo[2.2.0]hexene derivatives have been used to investigate their stability and frontier molecular orbitals (HOMO and LUMO). nih.gov For this compound, the HOMO would likely be localized on the nitrogen atom of the amine group, while the LUMO would be associated with the σ* orbitals of the strained bicyclic cage. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

Ab initio calculations, while more computationally demanding, can offer higher accuracy for key properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as CCSD(T), provide benchmark data for energies and geometries. pku.edu.cn

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table illustrates the type of data generated from DFT calculations. Actual values would require specific computation.

PropertyPredicted ValueMethod/Basis SetSignificance
HOMO Energy ~ -8.5 eVM06-2X/def2-TZVPIndicates ionization potential and electron-donating ability.
LUMO Energy ~ +1.2 eVM06-2X/def2-TZVPRelates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 9.7 eVM06-2X/def2-TZVPCorrelates with chemical reactivity and electronic transitions.
Dipole Moment ~ 1.5 DM06-2X/def2-TZVPMeasures molecular polarity, influencing intermolecular interactions.
Mulliken Charge on N ~ -0.4 eM06-2X/def2-TZVPShows the partial negative charge on the nitrogen atom due to its electronegativity.

Bonding analysis, using techniques like Natural Bond Orbital (NBO) analysis, would reveal details about hybridization, delocalization of electron density, and the specific nature of the strained C-C bonds within the bicyclic system.

Conformational Analysis and Potential Energy Surfaces of this compound

The rigid bicyclo[2.2.0]hexane skeleton significantly restricts the conformational freedom of the molecule. ontosight.ai The primary source of conformational variability in this compound arises from the rotation of the aminomethyl (-CH2NH2) substituent.

The most stable conformer would likely position the amino group to minimize steric clash with the hydrogen atoms on the bicyclic core. The inherent rigidity of bicyclic systems makes them excellent models for studying conformational principles. libretexts.orgresearchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for identifying and characterizing new compounds. Should experimental data for this compound become available, it could be compared with calculated values.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of the molecule. Key predicted peaks would include N-H stretching and bending frequencies for the amine group, C-H stretching for the bicyclic cage, and C-N stretching. The calculated frequencies are often systematically scaled to improve agreement with experimental spectra. nrel.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would predict distinct signals for the bridgehead, methylene (B1212753), and methine protons and carbons, reflecting the molecule's unique magnetic environments.

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational analysis can help rationalize observed fragments by calculating the energies of potential radical cations and neutral losses.

A study on a related bicyclic amine used PCM/B3LYP/6-31G(d) level of theory to investigate reaction mechanisms and structures, demonstrating the utility of these methods in correlating with IR, NMR, and mass spectra. researchgate.net

Elucidation of Reaction Mechanisms via Transition State Locating and Intrinsic Reaction Coordinate (IRC) Calculations

The high strain of the bicyclo[2.2.0]hexane system makes it prone to rearrangement reactions. rsc.org Computational chemistry is essential for mapping out the pathways of these reactions. For instance, the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal has been studied, and its activation energy was determined, highlighting the radical-stabilizing effect of the substituent. researchgate.netunivie.ac.at

For this compound, a key reaction would be the homolytic cleavage of the central C1-C4 bond, leading to a diradical intermediate that subsequently rearranges. chimia.chrsc.org Computational studies can elucidate this mechanism:

Transition State (TS) Locating: By searching the potential energy surface, the geometry and energy of the transition state for the ring-opening reaction can be found. This calculation provides the activation energy (Ea), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactant and the product (or intermediate). This confirms that the located TS correctly connects the desired species and provides a detailed view of the geometric changes that occur during the reaction.

DFT calculations on the radical cation of bicyclo[2.2.0]hexene derivatives have shown a barrierless rearrangement to an σ-radical cation, demonstrating how these methods can uncover complex mechanistic details. nih.gov Similar studies on the bicyclo[2.2.0]hexan-2-yl radical show it rearranges via a stereoelectronically forbidden β-scission to give cyclohex-3-enyl radicals. rsc.org

Analysis of Strain Energy Contributions and Their Impact on Reactivity and Structure

Strain energy is a defining characteristic of the bicyclo[2.2.0]hexane system. It is the excess energy of the molecule compared to a hypothetical strain-free analogue. This energy can be quantified computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved, allowing for the cancellation of errors and a direct calculation of strain.

Table 2: Calculated Strain Energies of Bicyclo[2.2.0]hexane and Related Compounds Data sourced from a study using computational group equivalents. semanticscholar.org

CompoundStrain Energy (kcal/mol) at W1BD levelStrain Energy (kcal/mol) at M062X/6-31+G(2df,p) level
cis-Bicyclo[2.2.0]hexane 54.154.4
Bicyclo[2.1.1]hexane 38.039.3
Cyclohexane 1.82.2
Prismane 142.0137.7

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While quantum mechanics is ideal for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to understand the dynamic behavior of molecules over time, including their interactions with solvent molecules.

An MD simulation of this compound in a solvent like water would reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly the hydrogen bonding between water and the amine group.

Conformational Dynamics: The time-dependent rotation of the aminomethyl group and any fluctuations in the bicyclic frame.

Solvent Effects on Reactivity: By using combined quantum mechanics/molecular mechanics (QM/MM) methods, one could simulate a reaction in solution. This approach treats the reacting species with a high level of quantum theory while the solvent is handled by a simpler molecular mechanics force field. Such simulations can explain how different solvents alter reaction rates by preferentially solvating the reactant or the transition state. nih.govresearchgate.net For example, studies have shown that rate enhancements in aprotic solvents can be due to the poorer solvation of the reactant compared to the transition state. nih.gov

Derivatization and Structure Reactivity/property Relationship Srpr Studies of Bicyclo 2.2.0 Hexan 2 Ylmethanamine Analogues

Systematic Synthesis of Substituted Bicyclo[2.2.0]hexan-2-ylmethanamine Derivatives

While direct literature on the synthesis of this compound is sparse, its preparation can be envisioned through established multi-step synthetic routes starting from known precursors. A plausible and modular approach would leverage the synthesis of 2-oxy derivatives of bicyclo[2.2.0]hexane. acs.org

One such strategy begins with the diimide reduction of methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate to yield methyl endo-bicyclo[2.2.0]hexane-2-carboxylate. acs.org This saturated ester serves as a key intermediate that can be converted into the target aminomethyl group. The conversion could proceed via reduction of the ester to the corresponding alcohol, (bicyclo[2.2.0]hex-2-yl)methanol, followed by conversion to a leaving group (e.g., tosylate or halide) and subsequent nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or directly via a Mitsunobu reaction.

Alternatively, the intermediate ester can be converted to the corresponding amide, which can then be reduced to the target amine using a suitable reducing agent like lithium aluminum hydride. A more direct route from a carboxylic acid precursor would involve a Curtius, Schmidt, or Hofmann rearrangement to give the 2-aminobicyclo[2.2.0]hexane, which would then require an additional carbon homologation step to arrive at the title compound.

A versatile approach for creating a library of derivatives involves the synthesis of (bicyclo[2.2.0]hex-1-yl)methanal, an aldehyde analogue, which has been successfully prepared in a multistep sequence starting from hexachlorocyclopentadiene. univie.ac.at The final step in this reported synthesis is a Swern oxidation of the corresponding methanol (B129727) precursor at low temperature to avoid rearrangement of the strained carbon skeleton. univie.ac.at This aldehyde could then undergo reductive amination with a variety of primary or secondary amines to produce a diverse set of N-substituted this compound derivatives.

The table below outlines a proposed synthetic scheme and potential derivatives.

Starting Material Key Intermediate Reaction Derivative Type Example Substituent (R)
Methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate(Bicyclo[2.2.0]hex-2-yl)methanalReductive AminationN-Alkyl/N-ArylBenzyl, Phenyl, Cyclohexyl
Methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate(Bicyclo[2.2.0]hex-2-yl)methanolNucleophilic SubstitutionPrimary AmineH
Substituted Cyclobutadiene (B73232)Substituted bicyclo[2.2.0]hexene esterMulti-step conversionRing-SubstitutedMethyl, Phenyl

This interactive table outlines potential synthetic pathways to various derivatives of this compound.

Examination of Steric and Electronic Effects of Substituents on Amine Reactivity and Bicyclic Strain

The reactivity of the bicyclo[2.2.0]hexane system is dominated by its significant ring strain, which facilitates reactions that lead to ring-opening. ontosight.ai Substituents can exert profound electronic and steric effects on the stability of the bicyclic core and the reactivity of appended functional groups.

A key reaction of the bicyclo[2.2.0]hexane core is its thermal rearrangement to a 1,5-diene via the formation of a cyclohexane-1,4-diyl diradical. univie.ac.at Studies on the analogous compound, (bicyclo[2.2.0]hex-1-yl)methanal, have provided quantitative insight into these effects. The presence of a 1-formyl (CHO) substituent was found to dramatically lower the activation energy (Ea) for this rearrangement to 25.4 kcal/mol, a decrease of 10.6 kcal/mol compared to the unsubstituted parent bicyclo[2.2.0]hexane. univie.ac.atresearchgate.net This significant reduction is attributed to the radical-stabilizing ability of the formyl group on the cyclohexane-1,4-diyl intermediate. univie.ac.at

Compound Activation Energy (Ea) for Rearrangement Reference
Bicyclo[2.2.0]hexane~36 kcal/mol univie.ac.at
(Bicyclo[2.2.0]hex-1-yl)methanal25.4 ± 1.0 kcal/mol univie.ac.atresearchgate.net

This table compares the activation energy for thermal rearrangement, demonstrating the electronic effect of a substituent on the bicyclic strain.

It is expected that an aminomethyl group at the 2-position would also influence the strain and reactivity. The nitrogen lone pair can participate electronically, while the size of any N-substituents would introduce steric demands. Theoretical studies on the related 1,4-diazabicyclo[2.2.0]hexane system, where nitrogens are at the bridgehead positions, indicate that the introduction of heteroatoms significantly alters the geometry and stability of the bicyclic framework. researchgate.netglobalresearchonline.net

Furthermore, the reactivity of the amine itself will be modulated by the bicyclic scaffold. The rigid structure dictates the steric environment around the amine, potentially hindering its accessibility for bulky reagents. Electronically, the strained sigma bonds of the cage could influence the basicity and nucleophilicity of the nitrogen atom.

Preparation of Hybrid Molecular Architectures Incorporating the this compound Unit

The this compound scaffold is an attractive building block for the construction of complex, hybrid molecular architectures. The primary amine serves as a versatile chemical handle for covalently linking the strained bicyclic core to other functional molecular units.

Drawing inspiration from work on related systems, one can envision several classes of hybrid molecules. For instance, researchers have successfully attached a quinoline (B57606) moiety to a bicyclo[2.2.0]hexene (BCH) scaffold. nih.gov This hybrid molecule exhibited interesting photophysical properties, acting as a colorimetric and fluorescent sensor for electrophilic reagents. nih.govnih.gov Similarly, the amine of this compound can be readily acylated to form amide bonds, connecting it to fluorophores, redox-active groups, or polymers.

Another approach involves using the bicyclo[2.2.0]hexane unit as a rigid spacer in "ball-and-chain" type systems. Such architectures, which have been synthesized with norbornane (B1196662) and bicyclo[2.2.0]hexane moieties, are instrumental in studying intramolecular electron and energy transfer processes between a donor and an acceptor held at a fixed distance. researchgate.net The amine provides a convenient attachment point for one of the chromophores in such a system.

Functional Unit Linkage Type Potential Application Analogous System Reference
Quinoline / FluorophoreAmideChemical Sensing, Imaging nih.gov
Ferrocene / Redox UnitAmide, AlkylamineMolecular Electronics researchgate.net
Fullerene (C60)AmidePhotovoltaics, Materials Science researchgate.net
Polymer ChainAmideMechanically Responsive Materials nih.gov

This interactive table presents hypothetical hybrid architectures based on the this compound core.

Design of Chemically Modified Analogues for Mechanistic Probe Applications

The inherent strain of the bicyclo[2.2.0]hexane skeleton makes it an excellent candidate for designing molecular probes that respond to external stimuli. The selective cleavage of specific bonds within this scaffold can be triggered, leading to a detectable chemical event. Such molecules are known as mechanophores when the stimulus is mechanical force.

Studies on bicyclo[2.2.0]hexene (BCH) have demonstrated that by changing the attachment points of polymer chains, different C-C bonds within the core can be selectively activated by sonication, leading to distinct reaction pathways, including retro-[2+2] cycloreversion and ring-opening reactions. nih.govchemrxiv.org This "multimodal activation" is possible only with mechanical force, as theoretical studies show that the substitution pattern has a minimal impact on the thermal potential energy surface. nih.gov

Analogues of this compound could be designed to exploit this principle. By attaching the amine (or a derivative thereof) to a reporter group (e.g., a fluorophore/quencher pair), one could create a probe for studying mechanical stress in polymers or biological systems. The force-induced ring-opening would lead to a change in the distance between the reporter components, resulting in a measurable optical signal.

Furthermore, the bicyclo[2.2.0]hexene system has been developed as a "proaromatic" platform for group transfer reactions. nih.govresearchgate.net Upon mild oxidation, these molecules undergo ring-opening to generate alkyl radicals. A this compound derivative could be designed as a redox-triggered probe, where an electrochemical signal initiates a ring-opening cascade, releasing the amine or a tethered cargo molecule. This allows for precise, stimulus-controlled release applications and the study of radical-based reaction mechanisms. researchgate.net

Advanced Applications of Bicyclo 2.2.0 Hexan 2 Ylmethanamine in Chemical Sciences and Material Design

Bicyclo[2.2.0]hexan-2-ylmethanamine as a Versatile Chiral Building Block in Asymmetric Synthesis

The inherent chirality and rigid conformational structure of this compound make it a valuable building block in asymmetric synthesis. The defined spatial arrangement of its substituents allows for a high degree of stereocontrol in chemical reactions, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

The application of chiral bicyclic compounds in asymmetric synthesis is a well-established strategy. For instance, chiral bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane derivatives have been successfully employed in the synthesis of complex natural products and pharmaceuticals. nih.govnih.govresearchgate.net The unique strained ring system of bicyclo[2.2.0]hexane in this compound offers a distinct conformational rigidity that can lead to even higher levels of stereochemical induction.

Recent breakthroughs in catalytic asymmetric methodologies for synthesizing chiral caged hydrocarbons have further expanded their utility in drug discovery. These methods often rely on the use of chiral ligands to control the stereochemical outcome of a reaction. The amine functionality in this compound allows for its ready conversion into a variety of chiral ligands, making it a versatile tool for asymmetric catalysis.

Role in Ligand Development for Catalysis (e.g., Organometallic and Transition Metal Catalysis)

The amine group in this compound serves as a key functional handle for the development of novel ligands for organometallic and transition metal catalysis. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, while the rigid bicyclic scaffold can create a specific steric environment around the metal, influencing the selectivity and activity of the catalyst.

Organometallic catalysts, which consist of a central metal atom surrounded by organic ligands, are pivotal in homogeneous catalysis. tdx.cat The properties of these catalysts can be finely tuned by modifying the ligand environment. tdx.cat The steric bulk of the bicyclo[2.2.0]hexane core in ligands derived from this compound can be advantageous in controlling the access of substrates to the metal center, thereby enhancing enantioselectivity in asymmetric reactions. For example, it could potentially serve as a chiral ligand in transition-metal complexes for enantioselective hydrogenation. vulcanchem.com

The versatility of this amine allows for the synthesis of a wide range of ligand types, including phosphine, N-heterocyclic carbene (NHC), and bidentate N,N-ligands. This modularity enables the rational design of ligands for specific catalytic applications, such as cross-coupling reactions, hydrogenation, and polymerization. The development of chiral dienes derived from bicyclic systems like norbornadiene has been instrumental in advancing asymmetric catalysis, and a similar potential exists for ligands based on the bicyclo[2.2.0]hexane framework. wikipedia.org

Incorporation into Novel Polymeric Materials and Supramolecular Assemblies

The unique structural features of this compound make it an attractive monomer for the synthesis of novel polymeric materials and a building block for supramolecular assemblies. The strained bicyclo[2.2.0]hexane ring system possesses significant ring strain energy, which can be harnessed to drive ring-opening polymerization (ROP). This process can lead to the formation of high-strength polymers with unique topologies.

The presence of the amine functionality allows for further modifications, such as crosslinking, to enhance the thermal and mechanical properties of the resulting polymers. For instance, the amine groups could be used to create covalent crosslinks in epoxy resins, leading to materials with improved thermal stability. vulcanchem.com

In the realm of supramolecular chemistry, the rigid bicyclic scaffold and the hydrogen-bonding capability of the amine group can direct the self-assembly of molecules into well-defined, two- or three-dimensional structures. rsc.org These supramolecular assemblies can exhibit interesting properties and have potential applications in areas such as drug delivery, sensing, and catalysis. rsc.org The ability to form ordered structures through non-covalent interactions is a key principle in the bottom-up fabrication of functional nanomaterials.

Use as a Scaffold for Designing Chemical Probes and Sensing Elements

The rigid bicyclo[2.2.0]hexane framework of this compound provides a stable and predictable platform for the construction of chemical probes and sensing elements. A chemical probe is a molecule that can be used to study biological systems or chemical processes, and its effectiveness often relies on a well-defined three-dimensional structure.

By attaching reporter groups, such as fluorophores or chromophores, to the bicyclo[2.2.0]hexane scaffold, it is possible to create sensors that exhibit a change in their optical properties upon binding to a specific analyte. The rigid nature of the scaffold helps to minimize non-specific interactions and can lead to higher sensitivity and selectivity.

Recent research has shown that bicyclo[2.2.0]hexene derivatives can act as a platform for chemical sensing. nih.govresearchgate.net For example, a quinoline-derived bicyclo[2.2.0]hexene has been shown to exhibit colorimetric and fluorescent responses to electrophilic reagents. nih.govresearchgate.net The aminomethyl group in this compound provides a convenient point of attachment for incorporating such signaling units, opening up possibilities for the development of novel sensors for a variety of applications.

Precursor to Complex Polycyclic and Heterocyclic Systems

The strained bicyclo[2.2.0]hexane ring system of this compound is a source of chemical potential that can be exploited for the synthesis of more complex molecular architectures. The release of ring strain can serve as a driving force for a variety of chemical transformations, leading to the formation of diverse polycyclic and heterocyclic compounds.

The bicyclo[2.2.0]hexan-2-yl radical, a potential intermediate in reactions involving this compound, is known to undergo rearrangement through β-scission to form cyclohex-3-enyl radicals. rsc.org This reactivity provides a pathway to access six-membered ring systems from the bicyclic precursor. The presence of the amine group can further influence the course of these rearrangements and can be used to introduce nitrogen atoms into the final products, leading to the formation of N-heterocycles.

Future Research Directions and Unresolved Challenges in Bicyclo 2.2.0 Hexan 2 Ylmethanamine Chemistry

Development of Novel and More Sustainable Synthetic Routes for Complex Analogues

The synthesis of bicyclo[2.2.0]hexane derivatives remains a complex task due to the inherent strain within the molecular framework. nih.govk-state.eduacs.org Current synthetic routes often involve multi-step processes with modest yields. nih.govresearchgate.net Future research will undoubtedly focus on the development of more elegant and efficient synthetic strategies. A significant goal is the creation of modular approaches that allow for the facile introduction of diverse functional groups onto the bicyclo[2.2.0]hexane core, enabling the synthesis of a wide array of complex analogues. nih.govresearchgate.net

A key aspect of this endeavor will be the pursuit of sustainability. This includes the use of greener solvents, minimizing protecting group manipulations, and developing catalytic systems that operate under milder conditions. The development of metal-catalyzed Conia-ene reactions for the synthesis of bicyclic systems is a promising step in this direction. rsc.org Furthermore, exploring enzymatic pathways for the construction of such strained carbocycles could offer a highly efficient and environmentally benign alternative to traditional chemical methods. nih.gov

Exploration of Unconventional Activation Methods (e.g., Photoredox, Electrochemistry)

The high ring strain of bicyclo[2.2.0]hexane and its derivatives makes them prime candidates for activation through unconventional methods like photoredox catalysis and electrochemistry. nih.govacs.org These techniques can facilitate ring-opening and functionalization reactions under mild conditions, offering pathways to novel molecular architectures that are inaccessible through traditional thermal methods. nih.govbris.ac.uk

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the transformation of strained rings. nih.govbris.ac.ukwikipedia.org This approach can be used to generate radical intermediates from bicyclo[2.2.0]hexane derivatives, which can then participate in a variety of subsequent reactions, including cycloadditions and ring expansions. nih.govacs.org The combination of photoredox catalysis with other catalytic modes, such as gold catalysis, has already shown promise in promoting complex transformations of strained systems. acs.org

Electrochemistry offers another avenue for the controlled activation of bicyclo[2.2.0]hexane systems. researchgate.netchemrxiv.org Electrochemical methods can be employed to generate radical ions or other reactive intermediates with high precision, enabling selective bond cleavage and functionalization. researchgate.netrsc.org The electrochemical dehalogenation of substituted bicyclo[2.2.0]hexanes has been shown to produce highly reactive intermediates, demonstrating the potential of this technique for accessing novel chemical space. researchgate.net

Activation MethodPotential AdvantagesRepresentative Research Areas
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, generation of radical intermediates. nih.govbris.ac.ukStrain-release photocatalysis, acs.org dual catalysis systems, acs.org cycloaddition reactions. nih.govwikipedia.org
Electrochemistry Precise control over redox potentials, generation of specific reactive intermediates, potential for paired synthesis. researchgate.netrsc.orgDehalogenation reactions, researchgate.net synthesis of rigid bridged complexes, rsc.org controlled ring-opening. chemrxiv.org

Addressing Challenges in Enantioselective Synthesis and Scalability

The creation of single-enantiomer bicyclo[2.2.0]hexane derivatives is a significant hurdle. Many potential applications, particularly in medicinal chemistry and materials science, will require enantiomerically pure compounds. Developing robust and general methods for the enantioselective synthesis of the bicyclo[2.2.0]hexane core is therefore a critical area for future research. chemrxiv.org This could involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions. nih.govacs.org The successful development of enantioselective catalytic strategies for related bridged systems, such as bicyclo[2.1.1]hexanes, provides a promising blueprint for future work in this area. chemrxiv.org

Furthermore, the scalability of current synthetic routes is a major limitation. Many reported syntheses of bicyclo[2.2.0]hexane derivatives are performed on a small scale. researchgate.netrsc.org For these compounds to be utilized in practical applications, methods that are amenable to large-scale production will need to be developed. This will require a focus on robust and high-yielding reactions, as well as the use of readily available and inexpensive starting materials.

Deeper Mechanistic Understanding of Highly Strained System Transformations

The high reactivity of the bicyclo[2.2.0]hexane skeleton is a direct consequence of its significant ring strain. nih.govrsc.org However, the precise mechanisms of the transformations these strained systems undergo are often not fully understood. rsc.orgacs.org Future research must focus on gaining a deeper mechanistic insight into these reactions. This will involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. acs.orgresearchgate.net

A thorough understanding of the reaction mechanisms will be crucial for controlling the selectivity of transformations and for designing new reactions. For example, understanding the factors that govern the chemoselectivity of mechanochemical activation of bicyclo[2.2.0]hexene could lead to the development of highly specific synthetic methodologies. chemrxiv.orgnih.gov Computational studies can play a vital role in elucidating the transition states and intermediates involved in these complex rearrangements. acs.orgnumberanalytics.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. researchgate.netnih.gov These powerful computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. sciencedaily.comyoutube.comrsc.org

Q & A

Q. What are the synthetic methodologies for bicyclo[2.2.0]hexane derivatives, and how does stereochemical control influence their reactivity?

Bicyclo[2.2.0]hexane derivatives are synthesized via Diels-Alder reactions between cyclobutadienes and electron-deficient dienophiles, as demonstrated in the multigram-scale synthesis of bicyclo[2.2.0]hexene carboxylate esters . Stereochemical control is critical for reactivity; for example, endo-selectivity in cycloadditions ensures structural fidelity, while alkylation of intermediates with halides or sulfonimines introduces substituents with moderate diastereoselectivity. Computational validation (e.g., DFT) is recommended to predict stereochemical outcomes .

Q. How are IUPAC nomenclature rules applied to bicyclo[2.2.0]hexane systems?

According to IUPAC Provisional Recommendations, bicyclo[2.2.0]hexane adopts von Baeyer nomenclature due to its bridged structure. Fusion nomenclature is restricted to systems with two five-membered rings, making "bicyclo[2.2.0]hexane" the preferred name over alternatives like "octahydropentalene" . Substituent positions (e.g., 2-ylmethanamine) follow bridgehead numbering conventions, validated via X-ray crystallography .

Q. What spectroscopic techniques are essential for characterizing bicyclo[2.2.0]hexane derivatives?

1D ¹H NMR combined with HiFSA (1H iterative Full Spin Analysis) resolves complex splitting patterns caused by bridgehead protons and strained geometries. X-ray crystallography is mandatory to confirm absolute stereochemistry, as seen in the structural revision of aquatolide from bicyclo[2.2.0]hexane to bicyclo[2.1.1]hexane . ELF (Electron Localization Function) topological analysis further characterizes electronic structures, identifying valence basins and Lewis-like bonding .

Advanced Research Questions

Q. How do computational models explain the reaction mechanisms of bicyclo[2.2.0]hexane derivatives in Diels-Alder (DA) reactions?

MPWB1K(PCM)/6-311G(d,p) calculations reveal that DA reactions involving bicyclo[2.2.0]hex-1(4)-ene proceed via a one-step mechanism with activation energies of ~23.2 kcal/mol. Transition states (TS2) form after molecular complex (MC2) stabilization (−0.5 kcal/mol), with exothermic adduct formation (−15–20 kcal/mol). BET (Bonding Evolution Theory) analysis tracks bond reorganization, showing asynchronous C–C bond formation .

Q. What contradictions arise in experimental vs. computational data for bicyclo[2.2.0]hexane-based radical transfer reactions?

Discrepancies occur in radical fragmentation pathways: DFT predicts bridge C–C bond elongation (σ-radical cation intermediates) as favored for benzyl substituents, while α-amino groups stabilize competing ionic pathways. Experimental validation via Stern-Volmer quenching and cyclic voltammetry (Ep/2 = 1.59 V vs. SCE) confirms oxidation-driven aromatization but highlights substrate-dependent fragmentation barriers (4–6 kcal/mol differences) .

Q. How can bicyclo[2.2.0]hexene derivatives act as proaromatic platforms for chemical sensing?

Quinoline-functionalized bicyclo[2.2.0]hexene (2m) exhibits redox-triggered valence isomerization. Oxidation generates a 1,3-cyclohexadiene structure with intramolecular charge transfer (ICT) excited states, enabling colorimetric/fluorescent responses to electrophilic vapors (e.g., TFA, methyl triflate). Aggregation-induced emission (AIE) in solid-state films enhances sensitivity (Δλem = 100 nm) .

Q. What strategies resolve structural ambiguities in bicyclo[2.2.0]hexane derivatives?

Combine NMR crystallography (HiFSA) with independent synthesis to validate strained geometries. For example, aquatolide’s structural revision required correlating ¹H NMR coupling constants (J = 3–5 Hz) with X-ray-derived torsion angles . ELF analysis further distinguishes electronic density distributions in perfluorinated vs. non-fluorinated analogs .

Methodological Guidelines

  • Experimental Design : Prioritize stereochemical control in alkylation steps using chiral auxiliaries or asymmetric catalysis. Validate intermediates via cyclic voltammetry to assess oxidation potentials .
  • Data Contradiction Analysis : Cross-reference computational activation energies (DFT) with kinetic isotopic effect (KIE) studies to resolve mechanistic ambiguities.
  • Safety & Handling : Bicyclo[2.2.0]hexane derivatives require inert-atmosphere storage (N₂/Ar) due to thermal instability above 110°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.